molecular formula C11H11N3O B1335997 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one CAS No. 55727-53-2

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one

Cat. No.: B1335997
CAS No.: 55727-53-2
M. Wt: 201.22 g/mol
InChI Key: MZDIDJBTSUNVDE-UHFFFAOYSA-N
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Description

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one is a heterocyclic compound with a molecular formula of C11H11N3O and a molecular weight of 201.23 g/mol . This compound is characterized by a fused ring system that includes a pyrrolo and quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-amino-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDIDJBTSUNVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)N)C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408666
Record name 7-amino-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-53-2
Record name 7-amino-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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